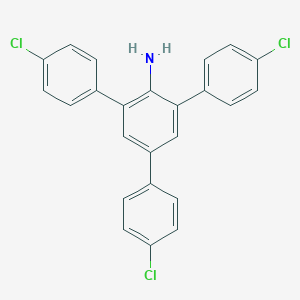
2,4,6-tris(4-chlorophenyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-tris(4-chlorophenyl)aniline is an organic compound with the molecular formula C24H16Cl3N. It is characterized by the presence of three 4-chlorophenyl groups attached to an aniline core. This compound is known for its unique structural properties and has been studied for various applications in chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-tris(4-chlorophenyl)aniline typically involves the reaction of 4-chlorobenzene with aniline under specific conditions. One common method includes the following steps:
Reaction Setup: Chlorobenzene and aniline are added to a reaction kettle.
Introduction of Hydrogen Chloride Gas: Hydrogen chloride gas is introduced into the reaction mixture.
Chlorination: Chlorine gas is then introduced, and the reaction mixture is heated to facilitate the chlorination process.
Filtration and Drying: After the reaction is complete, the mixture is filtered to obtain the desired product, which is then dried.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include recycling of by-products and waste management to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-tris(4-chlorophenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
2,4,6-tris(4-chlorophenyl)aniline has been studied for various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2,4,6-tris(4-chlorophenyl)aniline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N2,N4,N6-tris(4-chlorophenyl)-1,3,5-triazine-2,4,6-triamine (TCAT): This compound shares structural similarities with 2,4,6-tris(4-chlorophenyl)aniline but has a triazine core instead of an aniline core.
2,4,6-tris(trifluoromethyl)aniline: Another similar compound with trifluoromethyl groups instead of chlorophenyl groups.
Uniqueness
This compound is unique due to its specific arrangement of chlorophenyl groups around an aniline core. This structural configuration imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
163073-03-8 |
|---|---|
Molekularformel |
C24H16Cl3N |
Molekulargewicht |
424.7 g/mol |
IUPAC-Name |
2,4,6-tris(4-chlorophenyl)aniline |
InChI |
InChI=1S/C24H16Cl3N/c25-19-7-1-15(2-8-19)18-13-22(16-3-9-20(26)10-4-16)24(28)23(14-18)17-5-11-21(27)12-6-17/h1-14H,28H2 |
InChI-Schlüssel |
REMRUCXYXZUWEY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC(=C(C(=C2)C3=CC=C(C=C3)Cl)N)C4=CC=C(C=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[Ethyl(dimethyl)silyl]methyl (2,4-dichlorophenoxy)acetate](/img/structure/B12559179.png)
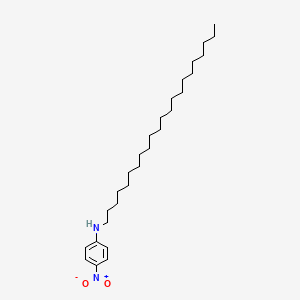
![2'-Deoxy-7-{2-[(2-hydroxyethyl)sulfanyl]ethyl}-7,8-dihydroguanosine 5'-(dihydrogen phosphate)](/img/structure/B12559187.png)
![4-(4-Nitrophenyl)-1-[4-(piperidin-1-yl)phenyl]piperidine](/img/structure/B12559192.png)
![Ethyl [(triphenylstannyl)sulfanyl]acetate](/img/structure/B12559194.png)
![1-[(2-Acetoxyethoxy)methyl]barbituric Acid](/img/structure/B12559201.png)
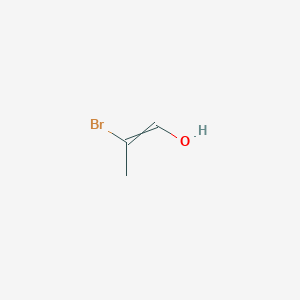

![Stannane, difluorobis[2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B12559221.png)
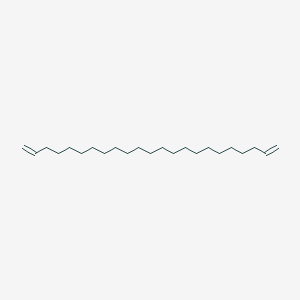
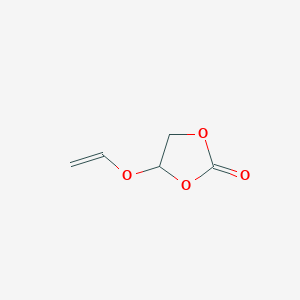
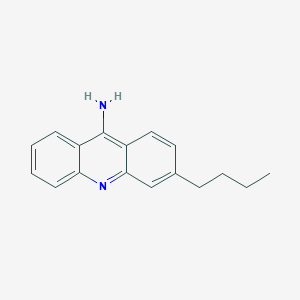
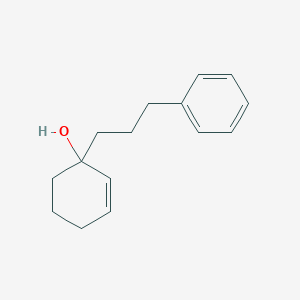
![4-Methyl-N-[4-(2,2,2-trifluoroethoxy)phenyl]aniline](/img/structure/B12559282.png)
